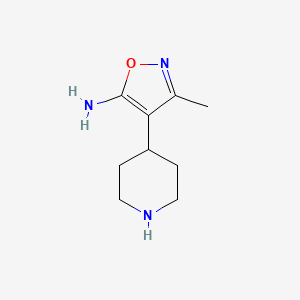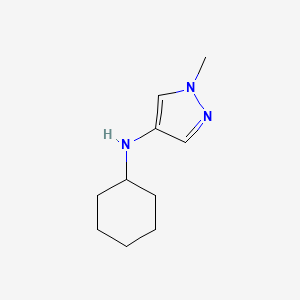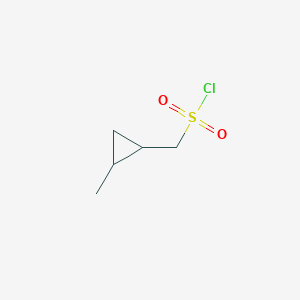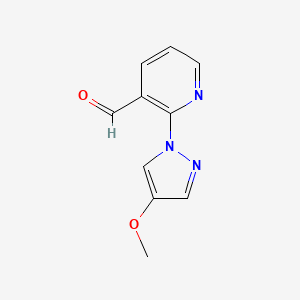
4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of benzene, featuring amino, chloro, and hydroxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Chlorination: Aniline is chlorinated to introduce the chloro group.
Hydroxylation: The chloroaniline is hydroxylated to form the hydroxy derivative.
Amidation: The hydroxy derivative undergoes amidation to form the final product.
Industrial Production Methods
Industrial production of 4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug precursors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chloro-N’-hydroxybenzene-1-carboximidamide
- 4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide
Uniqueness
4-Amino-3-chloro-N’-hydroxybenzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxy groups allows for versatile chemical reactivity, while the chloro group enhances its binding affinity to molecular targets.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-amino-3-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
IYIVBGGMFWABQD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13276257.png)


![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)



![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)

![3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13276339.png)

amine](/img/structure/B13276354.png)
![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
